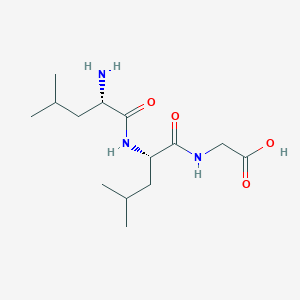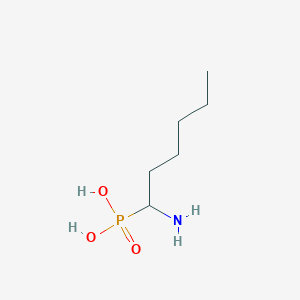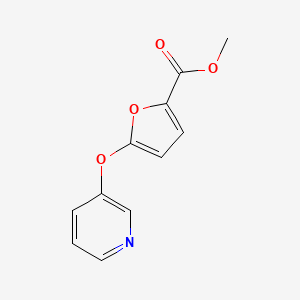![molecular formula C14H20N2O2 B1599569 3-[(4-metilpiperazin-1-il)metil]benzoato de metilo CAS No. 658689-29-3](/img/structure/B1599569.png)
3-[(4-metilpiperazin-1-il)metil]benzoato de metilo
Descripción general
Descripción
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
Aplicaciones Científicas De Investigación
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
Target of Action
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is structurally similar to Imatinib , a well-known therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions by binding to the inactive form of the tyrosine kinase domain .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to the inactive form of the tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, preventing them from transferring a phosphate group from ATP to a protein, thus inhibiting uncontrolled cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tyrosine kinase pathway. Tyrosine kinases play a key role in the modulation of growth signals, and their dysregulation can lead to uncontrolled cell proliferation . By inhibiting the activity of tyrosine kinases, the compound prevents the uncontrolled proliferation of cells, thereby playing a role in the treatment of diseases characterized by such proliferation, like leukemia .
Pharmacokinetics
Given its structural similarity to imatinib , it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the action of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is the inhibition of tyrosine kinase activity . This leads to a decrease in uncontrolled cell proliferation, which is a characteristic of certain types of cancer, including leukemia . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of these diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the piperazine moiety. The esterification of the resulting carboxylic acid with methanol yields the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
- 3-(4-methylpiperazin-1-yl)aniline
- 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Uniqueness
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is unique due to its specific structural features, such as the position of the piperazine ring and the ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFWNVBCLRIKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428758 | |
| Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658689-29-3 | |
| Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)













